N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
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Overview
Description
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with pyridine-3-thiol in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- N-(4-Fluorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Uniqueness
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C15H12BrN5OS |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-3-5-12(6-4-11)18-13(22)9-23-15-19-14(20-21-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
InChI Key |
CJXWONIACMEUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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